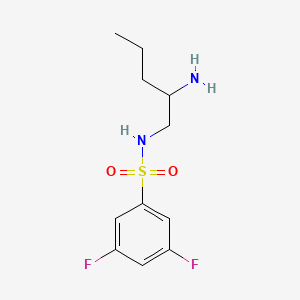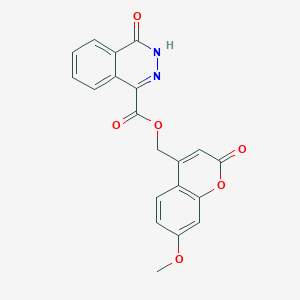![molecular formula C12H16N6 B7626753 2-[3-(Triazol-1-ylmethyl)piperidin-1-yl]pyrimidine](/img/structure/B7626753.png)
2-[3-(Triazol-1-ylmethyl)piperidin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Triazol-1-ylmethyl)piperidin-1-yl]pyrimidine is a heterocyclic compound that features a triazole ring, a piperidine ring, and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Triazol-1-ylmethyl)piperidin-1-yl]pyrimidine typically involves multi-step reactions. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperidine Ring: The triazole ring is then linked to a piperidine moiety through a nucleophilic substitution reaction.
Formation of the Pyrimidine Ring: Finally, the piperidine-triazole intermediate is reacted with a pyrimidine precursor under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-[3-(Triazol-1-ylmethyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
2-[3-(Triazol-1-ylmethyl)piperidin-1-yl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
作用機序
The mechanism of action of 2-[3-(Triazol-1-ylmethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of an enzyme and preventing its normal function.
Modulating Receptor Activity: Interacting with receptors to either activate or inhibit their signaling pathways.
Disrupting Cellular Processes: Interfering with key cellular processes such as DNA replication or protein synthesis.
類似化合物との比較
2-[3-(Triazol-1-ylmethyl)piperidin-1-yl]pyrimidine can be compared with other similar compounds, such as:
1,2,3-Triazole Derivatives: These compounds share the triazole ring and may have similar biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring are widely used in pharmaceuticals and may have overlapping applications.
Pyrimidine Derivatives: These compounds are important in medicinal chemistry and can serve as analogs for comparison.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which can confer unique chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
2-[3-(triazol-1-ylmethyl)piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6/c1-3-11(10-18-8-6-15-16-18)9-17(7-1)12-13-4-2-5-14-12/h2,4-6,8,11H,1,3,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMOEOFHFZFDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]morpholine-2-carboxamide](/img/structure/B7626670.png)
![(5-Chloro-2-propan-2-ylpyrimidin-4-yl)-(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)methanone](/img/structure/B7626678.png)
![6,7-difluoro-4-[3-(1H-imidazol-2-yl)piperidin-1-yl]quinazoline](/img/structure/B7626687.png)
![tert-butyl N-[2-(4-fluoroanilino)-2-oxoethoxy]carbamate](/img/structure/B7626694.png)
![3-cyclopropyl-N-[(2-methoxyquinolin-4-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7626695.png)
![5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7626698.png)
![2-(ethylamino)-N-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7626705.png)
![(9-Propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)-(3-propan-2-yl-1,2-oxazol-5-yl)methanone](/img/structure/B7626719.png)

![3-(oxolan-3-yl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole](/img/structure/B7626734.png)
![3-[[[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylpropyl]amino]methyl]-4-fluorobenzonitrile](/img/structure/B7626743.png)

![[2-[(2,2-difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7626759.png)
![(3S)-3-hydroxy-N-[1-[(4-methylphenyl)methyl]-2-oxopyridin-3-yl]pyrrolidine-1-carboxamide](/img/structure/B7626761.png)
